1-Benzylpiperidin-3-amine
Overview
Description
1-Benzylpiperidin-3-amine is an organic compound with the molecular formula C12H18N2 It is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom at the 1-position and an amine group at the 3-position
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . The interaction of 1-Benzylpiperidin-3-amine with its targets could potentially lead to changes in cellular signaling, enzyme activity, or receptor function.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in neurotransmission, cell signaling, and metabolism
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are not well-documented in the available literature. These properties are crucial for understanding the bioavailability of the compound. It’s known that similar compounds can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels, including changes in enzyme activity, alterations in cell signaling, and modulation of receptor function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body. For instance, the compound’s stability may be affected by temperature and light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpiperidin-3-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-benzylpiperidin-3-one. This reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of an amine source .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve multi-step processes to ensure high yield and purity. For example, the compound can be produced by first preparing 1-benzylpiperidin-3-one, followed by reductive amination under controlled conditions to obtain the desired amine .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
1-Benzylpiperidin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Comparison with Similar Compounds
1-Benzylpiperidin-4-amine: Similar structure but with the amine group at the 4-position.
1-Benzylpiperidin-2-amine: Amine group at the 2-position.
1-Benzylpiperidin-3-ol: Hydroxyl group instead of an amine at the 3-position
Uniqueness: 1-Benzylpiperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific functional groups make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
1-benzylpiperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARWNWOLWMTQCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329608 | |
Record name | 1-benzylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60407-35-4 | |
Record name | 1-benzylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzylpiperidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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